2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate to form the intermediate 2,4-dichlorophenyl thiourea. This intermediate is then cyclized with phosphorus oxychloride to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiadiazole ring is known to interact with enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this heterocyclic structure.
Properties
Molecular Formula |
C15H8Cl3N3OS |
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Molecular Weight |
384.7 g/mol |
IUPAC Name |
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H8Cl3N3OS/c16-8-5-6-10(12(18)7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22) |
InChI Key |
RHYFNUCNTFXYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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